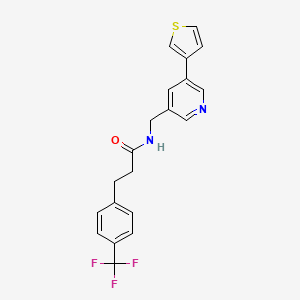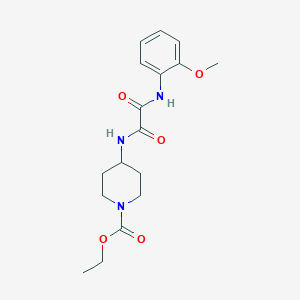
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H17F3N2OS and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Homoleptic Cyclometalated Iridium Complexes
This compound has been studied in the context of phosphorescence, specifically in homoleptic cyclometalated iridium(III) complexes. These complexes, which include the compound , exhibit high efficiency in red phosphorescence, making them suitable for applications in organic light-emitting diode (OLED) technology (Tsuboyama et al., 2003).
Synthesis of Antimicrobial Compounds
Research has explored the synthesis of new 1,2,4-triazoles and their derivatives, including this compound, for antimicrobial applications. These compounds have shown varying degrees of antimicrobial activity, which can be critical in developing new antibiotics or antiseptics (Bayrak et al., 2009).
Novel Magnetic Materials
This compound has been part of the synthesis and study of novel magnetic materials, such as a unique thiocyanato-bridged one-dimensional nickel(II) complex. Such materials have potential applications in magnetic storage media, sensors, and other technologies reliant on magnetic properties (Chattopadhyay et al., 2007).
Crystal Structure Analysis
The compound has been used in crystallography to study complex molecular structures. Understanding these structures is crucial in materials science, drug design, and the development of novel compounds with specific properties (Wang et al., 2014).
Development of CNS Active Agents
It has been included in the synthesis and pharmacological evaluation of various compounds, particularly those aimed at central nervous system (CNS) applications. This research is vital for developing new treatments for CNS disorders, including depression and cognitive impairments (Thomas et al., 2016).
Glycine Transporter Inhibition
The compound has been identified as a potent and orally available glycine transporter inhibitor, a promising avenue for treating various neurological and psychiatric disorders (Yamamoto et al., 2016).
Kappa-Opioid Receptor Research
It has been used in the study of kappa-opioid receptor antagonists, contributing to the understanding and potential treatment of addiction and depression (Grimwood et al., 2011).
Cannabinoid Receptor Agonists
The compound has been included in the discovery of novel cannabinoid receptor agonists, which have potential therapeutic applications in pain management and neuropathic disorders (Chu et al., 2009).
Anticonvulsant Hybrid Compounds
Research on this compound has also extended to the development of new hybrid compounds with potential anticonvulsant activity, essential for treating epilepsy and related seizure disorders (Kamiński et al., 2016).
Antioxidant and Anticorrosive Agents
The compound has been used in synthesizing new antioxidant and anticorrosive additives, particularly for diesel motor oils, which is significant for industrial applications and machinery maintenance (Hassan et al., 2010).
Propriétés
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)18-4-1-14(2-5-18)3-6-19(26)25-11-15-9-17(12-24-10-15)16-7-8-27-13-16/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYHYPAIOSGNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)


![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2554660.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![2-(2-Chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)
![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)


![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2554676.png)